molecular formula C14H24N2O B8656798 (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol CAS No. 1037254-47-9

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol

Cat. No.: B8656798
CAS No.: 1037254-47-9
M. Wt: 236.35 g/mol
InChI Key: KUHBBYPXWKYKKR-GXFFZTMASA-N
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Description

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a tert-butylamino group attached to an ethan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1-Aminoethyl)phenylboronic acid with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1-Aminoethyl)phenyl]-2-(methylamino)ethan-1-ol
  • 1-[4-(1-Aminoethyl)phenyl]-2-(ethylamino)ethan-1-ol
  • 1-[4-(1-Aminoethyl)phenyl]-2-(propylamino)ethan-1-ol

Uniqueness

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol stands out due to its tert-butylamino group, which imparts unique steric and electronic properties. This makes it more resistant to certain types of chemical degradation and enhances its stability under various conditions .

Properties

CAS No.

1037254-47-9

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol

InChI

InChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1

InChI Key

KUHBBYPXWKYKKR-GXFFZTMASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[C@@H](CNC(C)(C)C)O)N

Canonical SMILES

CC(C1=CC=C(C=C1)C(CNC(C)(C)C)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC(N)c1ccc(C(O)CNC(C)(C)C)cc1

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